6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Overview
Description
6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and thiazole groups, which contribute to its unique chemical properties. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Substitution with Chlorophenyl Group: The brominated quinoline is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst to introduce the chlorophenyl group.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately by reacting 3,4-dimethylbenzaldehyde with thiourea and methyl iodide.
Coupling Reaction: Finally, the thiazole ring is coupled with the quinoline core through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the thiazole ring, resulting in the formation of dihydroquinoline or dihydrothiazole derivatives.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline or dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cell signaling pathways, induce apoptosis in cancer cells, or inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-bromoquinoline-4-carboxamide
- 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
- 6-bromo-2-(4-methylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide
Uniqueness
6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. The combination of the quinoline and thiazole rings also contributes to its distinct chemical properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrClN3OS/c1-15-4-5-19(12-16(15)2)26-17(3)35-28(32-26)33-27(34)23-14-25(18-6-9-21(30)10-7-18)31-24-11-8-20(29)13-22(23)24/h4-14H,1-3H3,(H,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGLKZMRXGLESF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115906 | |
Record name | 6-Bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-2-thiazolyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-89-7 | |
Record name | 6-Bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-2-thiazolyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438221-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-2-thiazolyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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